molecular formula C27H21FO4 B11600622 (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

(2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

Cat. No.: B11600622
M. Wt: 428.4 g/mol
InChI Key: IHLSDFZTIWZIRW-GXDHUFHOSA-N
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Description

The compound (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic rings, a fluorine atom, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 2-fluorophenol and 4-methoxybenzyl chloride to form the intermediate 3-[(2-fluorophenoxy)methyl]-4-methoxybenzyl chloride. This intermediate is then reacted with 1-hydroxynaphthalene-2-carbaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a single bond.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

The compound (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
  • (2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
  • (2E)-3-{3-[(2-iodophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

Uniqueness

The presence of the fluorine atom in (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H21FO4

Molecular Weight

428.4 g/mol

IUPAC Name

(E)-3-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C27H21FO4/c1-31-25-15-11-18(16-20(25)17-32-26-9-5-4-8-23(26)28)10-14-24(29)22-13-12-19-6-2-3-7-21(19)27(22)30/h2-16,30H,17H2,1H3/b14-10+

InChI Key

IHLSDFZTIWZIRW-GXDHUFHOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)COC4=CC=CC=C4F

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)COC4=CC=CC=C4F

Origin of Product

United States

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